[4-(Benzenesulfonyl)piperazin-1-yl]-(oxolan-3-yl)methanone
Overview
Description
[4-(Benzenesulfonyl)piperazin-1-yl]-(oxolan-3-yl)methanone is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and an oxolan-3-yl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzenesulfonyl)piperazin-1-yl]-(oxolan-3-yl)methanone typically involves the reaction of piperazine derivatives with benzenesulfonyl chloride under basic conditions. The oxolan-3-yl methanone moiety can be introduced through a subsequent reaction with an appropriate oxirane compound. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzenesulfonyl)piperazin-1-yl]-(oxolan-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using inexpensive reagents.
Reduction: Reduction reactions can be performed using hydrogen transfer via a metal catalyst.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) compounds are commonly used.
Reducing Agents: Hydrogen transfer via iridium(III)-catalyzed cascades.
Substituting Agents: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[4-(Benzenesulfonyl)piperazin-1-yl]-(oxolan-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and anti-nociceptive effects.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Benzenesulfonyl)piperazin-1-yl]-(oxolan-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of new C-N bonds via hydrogen transfer, leading to the formation of hydroxyamine intermediates and subsequent imine reduction .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These compounds share a similar piperazine ring structure and are widely used in medicinal chemistry.
Imidazole Containing Compounds: These compounds have a wide range of biological activities and are synthesized through various routes.
Uniqueness
[4-(Benzenesulfonyl)piperazin-1-yl]-(oxolan-3-yl)methanone is unique due to its combination of a benzenesulfonyl group and an oxolan-3-yl methanone moiety, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(oxolan-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c18-15(13-6-11-21-12-13)16-7-9-17(10-8-16)22(19,20)14-4-2-1-3-5-14/h1-5,13H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPWXWYLYMGKKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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